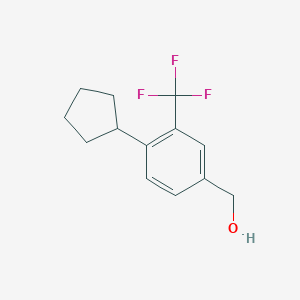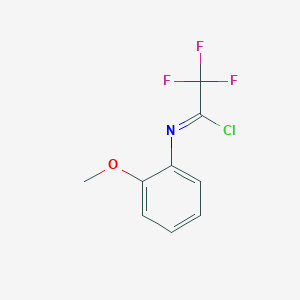
2,2,2-trifluoro-N-(2-methoxyphenyl)ethanecarbonimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trifluoro-N-(2-methoxyphenyl)ethanecarbonimidoyl chloride is an organic compound characterized by the presence of chlorine, fluorine, and methoxyphenyl groups
Preparation Methods
The synthesis of 2,2,2-trifluoro-N-(2-methoxyphenyl)ethanecarbonimidoyl chloride typically involves the reaction of 1-chloro-2,2,2-trifluoroethane with 2-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
2,2,2-trifluoro-N-(2-methoxyphenyl)ethanecarbonimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-trifluoro-N-(2-methoxyphenyl)ethanecarbonimidoyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(2-methoxyphenyl)ethanecarbonimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2,2,2-trifluoro-N-(2-methoxyphenyl)ethanecarbonimidoyl chloride include:
1-chloro-2,2,2-trifluoroethane: Used as a refrigerant and solvent.
2-chloro-1,1,1-trifluoroethane: Known for its use in organic synthesis.
1,1,1-trichloro-2,2,2-trifluoroethane: Used in precision cleaning and as a solvent.
Properties
Molecular Formula |
C9H7ClF3NO |
|---|---|
Molecular Weight |
237.60 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(2-methoxyphenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C9H7ClF3NO/c1-15-7-5-3-2-4-6(7)14-8(10)9(11,12)13/h2-5H,1H3 |
InChI Key |
WZDYMUAGDOZJKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

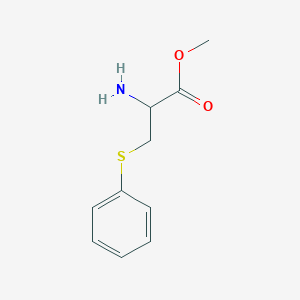
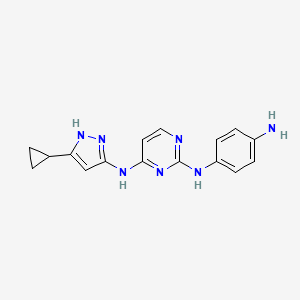
![N-[5-(2-Guanidinothiazol-4-yl)furfuryl]acetamide](/img/structure/B8701143.png)
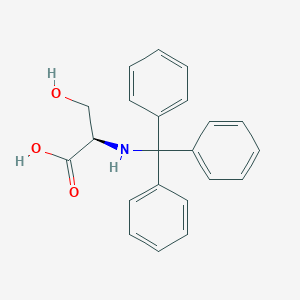
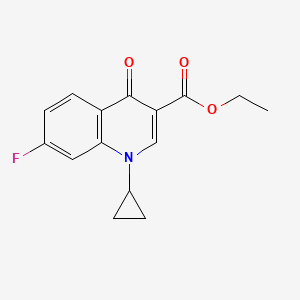
![1-Methyl-4-[(2-methyl-3-nitrophenyl)methyl]piperazine](/img/structure/B8701162.png)
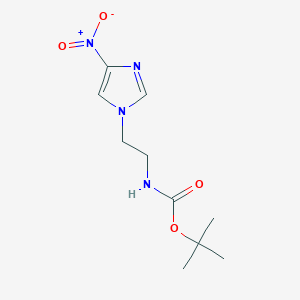
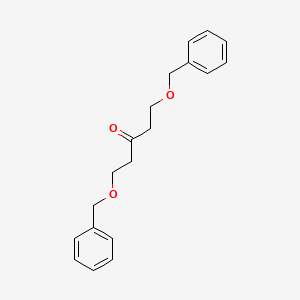
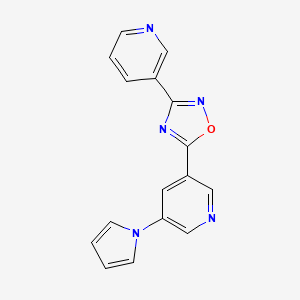
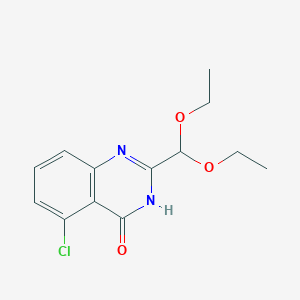

![2-{[(3-Bromopyridin-2-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B8701216.png)
